![molecular formula C13H13F2NO B3010840 N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide CAS No. 2411259-74-8](/img/structure/B3010840.png)
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown potential in the field of cancer research. It is a member of the family of compounds known as enaminones, which have been found to exhibit a wide range of biological activities. DFP-10825 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide is not fully understood, but it is thought to act by inhibiting the activity of a key enzyme involved in cancer cell metabolism. This enzyme, known as pyruvate dehydrogenase kinase (PDK), is upregulated in many types of cancer and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting PDK, this compound is thought to disrupt the metabolic pathways that cancer cells rely on for their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to modulate the immune system, potentially enhancing the body's ability to fight off cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide is its potent anti-tumor activity in preclinical models. This makes it a promising candidate for further development as a cancer therapy. However, there are also some limitations to its use in lab experiments. For example, this compound has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several potential future directions for research on N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide. One area of interest is in combination therapies, where this compound could be used in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is in the development of new formulations of this compound that could improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which will be critical for its further development as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide involves the reaction of 3,4-difluorobenzaldehyde with 2-methyl-3-buten-2-ol to form the corresponding enamine, which is then reacted with propionyl chloride to yield the final product. The synthesis is relatively simple and can be carried out in a few steps with good yields.
Applications De Recherche Scientifique
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of tumor cell lines, including breast, prostate, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which many cancer therapies exert their anti-tumor effects.
Propriétés
IUPAC Name |
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO/c1-4-12(17)16-13(8(2)3)9-5-6-10(14)11(15)7-9/h4-7,13H,1-2H2,3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWKTFHTKLABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


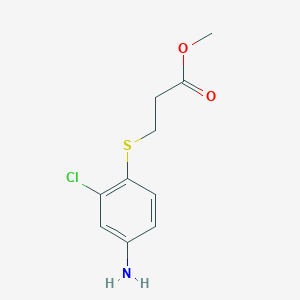
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)
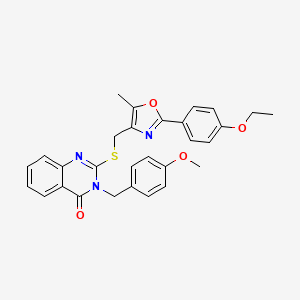
![N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010766.png)
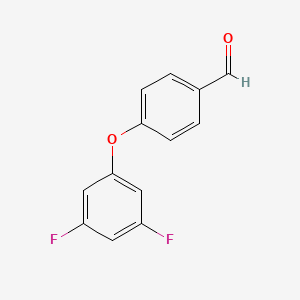
![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)
![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)
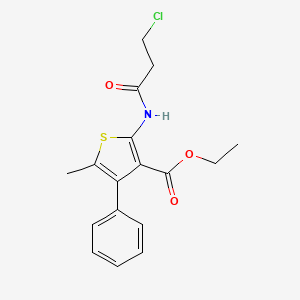

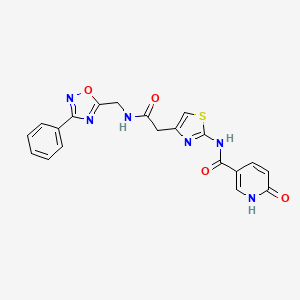
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3010777.png)
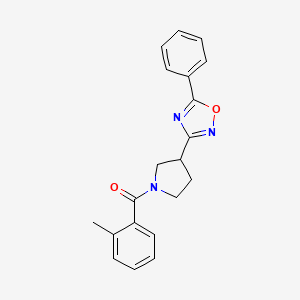
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)